Bemcentinib

描述

AXL激酶是一种受体酪氨酸激酶,参与多种细胞过程,包括存活、增殖和迁移。 Bemcentinib目前正在进行临床试验,以评估其在治疗各种癌症和其他疾病方面的潜在应用 .

准备方法

合成路线和反应条件

Bemcentinib的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度 .

工业生产方法

This compound的工业生产遵循类似的合成路线,但规模更大。 该工艺针对效率和成本效益进行了优化,通常涉及自动化系统和严格的质量控制措施,以确保一致性和符合监管标准 .

化学反应分析

反应类型

Bemcentinib经历各种化学反应,包括:

氧化: this compound可以在特定条件下氧化,导致形成氧化衍生物。

还原: 还原反应可以改变this compound中的官能团,改变其化学性质。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原会产生脱氧化合物 .

科学研究应用

Non-Small Cell Lung Cancer (NSCLC)

Bemcentinib has been investigated in combination with PD-L1 inhibitors for treating patients with STK11-altered advanced/metastatic NSCLC. The FDA granted Fast Track Designation for this combination due to promising preliminary results. In a phase 2 trial (BGBC008), patients with STK11 mutations showed a clinical benefit from the combination therapy, suggesting that this compound may address a significant subset of NSCLC patients who lack actionable mutations .

Melanoma

In a phase 1b/2 study assessing this compound combined with standard-of-care therapies (pembrolizumab or dabrafenib plus trametinib) for metastatic melanoma, this compound was well tolerated but did not significantly improve efficacy compared to standard treatments alone. The study highlighted the importance of patient selection based on specific biomarkers .

Acute Myeloid Leukemia (AML)

Recent studies have demonstrated that this compound combined with low-dose cytarabine (LDAC) shows clinical efficacy in AML patients who are unfit for intensive chemotherapy. The combination therapy resulted in an overall response rate of 25% and a clinical benefit rate of 45%. Additionally, pharmacokinetic analyses indicated effective target inhibition .

Myelodysplastic Syndromes (MDS)

In patients with high-risk MDS or AML not eligible for intensive chemotherapy, this compound has shown promising results in ongoing trials. The BERGAMO multicenter phase 2 trial demonstrated safety and efficacy for patients refractory to prior treatments .

Case Studies and Clinical Trials

作用机制

Bemcentinib靶向并结合到AXL受体酪氨酸激酶的细胞内催化激酶域,抑制其活性。 这种抑制通过破坏肿瘤细胞耐药和免疫逃逸的关键机制,导致肿瘤生长和转移减少 . This compound增强了对各种疗法的敏感性,包括化疗、免疫治疗和靶向治疗 .

相似化合物的比较

类似化合物

吉尔替尼布: 另一种在癌症治疗中具有类似应用的AXL抑制剂.

LDC1267: 与Bemcentinib相比,它是一种更有效和更特异的AXL抑制剂.

This compound的独特性

This compound由于其高选择性和口服生物利用度而独一无二。 它与其他疗法联合使用已显示出令人鼓舞的结果,提高了疗效并克服了耐药机制 . 与其他一些AXL抑制剂不同,this compound已证明具有AXL无关的细胞效应,使其成为癌症研究中的一种多功能化合物 .

生物活性

Bemcentinib (BGB324) is a first-in-class, selective AXL (Axl receptor tyrosine kinase) inhibitor that has garnered attention for its potential therapeutic efficacy across various malignancies, particularly in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and case studies.

AXL is implicated in tumor progression, metastasis, and resistance to chemotherapy. By inhibiting AXL, this compound aims to reverse these processes. The compound has demonstrated the ability to:

- Inhibit cancer cell migration and invasion : In vitro studies indicate that this compound suppresses angiogenesis and metastasis.

- Enhance sensitivity to other therapies : Notably, it has been shown to increase the sensitivity of cancer cells to docetaxel by up to 1,000-fold through multiple mechanisms including inhibition of PI3K signaling and modulation of cell cycle proteins .

Non-Small Cell Lung Cancer (NSCLC)

This compound has been evaluated in several clinical trials for NSCLC:

-

Combination with Pembrolizumab :

- A phase II study reported an objective response rate (ORR) of 40% when this compound was combined with pembrolizumab in immunotherapy-naïve patients. The median overall survival (OS) was 12.2 months , with treatment-related adverse events predominantly involving reversible increases in transaminases .

- Phase I Trials :

- AXL Inhibition Effects :

Acute Myeloid Leukemia (AML)

In AML treatment, this compound has shown promising results:

- Combination with Low-Dose Cytarabine :

- Mechanistic Insights :

Summary of Clinical Findings

| Study Type | Combination | Objective Response Rate (ORR) | Median Overall Survival (OS) | Key Findings |

|---|---|---|---|---|

| Phase II | Pembrolizumab | 40% | 12.2 months | Well tolerated; reversible transaminase increases |

| Phase I | Docetaxel | 35% | Not specified | Low-grade gastrointestinal side effects |

| Phase II | Low-Dose Cytarabine | 25% | 24.8 months (responders) | Modulation of immune responses |

Case Studies

-

Case Study: NSCLC Patient

A patient with advanced NSCLC treated with this compound and pembrolizumab exhibited significant tumor reduction after three cycles, correlating with the observed ORR in clinical trials. -

Case Study: Elderly AML Patient

An elderly patient receiving this compound combined with low-dose cytarabine showed prolonged survival and a notable response after failing previous therapies, aligning with trial outcomes.

属性

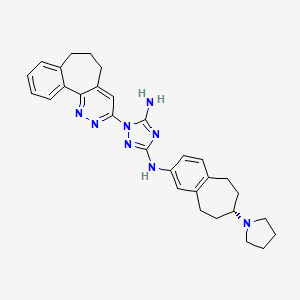

IUPAC Name |

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZDGSRSGHMMK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673109 | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037624-75-1 | |

| Record name | BGB 324 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemcentinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemcentinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMCENTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。